1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium bromide
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Overview
Description
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium bromide is a heterocyclic aromatic compound with a quaternary nitrogen atom. This compound is part of the quinolinium family, known for their diverse applications in medicinal and industrial chemistry. The structure of this compound includes a quinolinium core with various phenyl and methyl substituents, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium bromide typically involves the reaction of quinoline derivatives with appropriate phenyl and methyl substituents. One common method involves the use of microwave-assisted synthesis, which provides a greener and more efficient approach. The reaction conditions often include the use of catalysts such as toluenesulfonic acid or magnesium chloride, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, solvent-free reaction conditions and the use of recyclable catalysts are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert it into dihydroquinolinium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolinium derivatives, which can have different functional groups such as hydroxyl, alkyl, or halogen substituents .
Scientific Research Applications
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium bromide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a catalyst in organic reactions.
Industry: Employed as a corrosion inhibitor and in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium bromide involves its interaction with molecular targets such as DNA and proteins. As a DNA intercalator, it inserts itself between the base pairs of the DNA helix, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in anticancer and antimicrobial applications . Additionally, its photosensitizing ability allows it to generate reactive oxygen species upon light irradiation, causing oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Quinolizinium Compounds: These compounds share a similar quinolinium core but differ in their substituents and functional groups.
Quinolines and Quinolones: These compounds have a similar heterocyclic structure but lack the quaternary nitrogen atom.
Uniqueness
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium bromide is unique due to its specific substituents and the presence of a quaternary nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as a DNA intercalator and photosensitizer sets it apart from other similar compounds .
Properties
IUPAC Name |
1-(4-methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N.BrH/c1-23-16-19-27(20-17-23)33-31(26-13-6-3-7-14-26)22-30(24-10-4-2-5-11-24)29-21-18-25-12-8-9-15-28(25)32(29)33;/h2-17,19-20,22H,18,21H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBQSBPQHLKFFK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=C(C=C(C3=C2C4=CC=CC=C4CC3)C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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